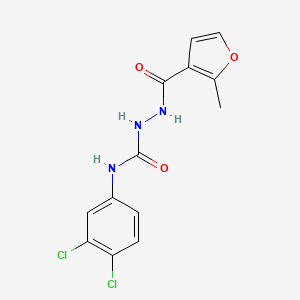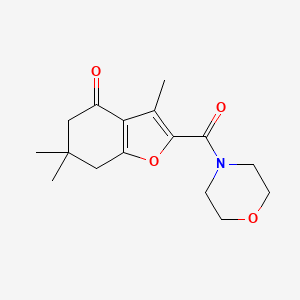
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a hydrazinecarboxamide derivative that has shown promising results in various fields of study, particularly in the field of biochemistry.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cellular processes such as cell division and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes such as mTOR and PI3K, which are involved in cellular processes such as protein synthesis and cell growth. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes. However, one of the limitations is that it can be difficult to obtain and purify, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including further studies on its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential as a tool for studying specific enzymes and signaling pathways in various cellular processes, as well as its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research may be needed to optimize the synthesis and purification methods for this compound to make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methyl-3-furoic acid, followed by the addition of hydrazine hydrate and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been used in various scientific research applications, including as a potential anti-cancer agent, as well as a tool for studying the role of specific enzymes and signaling pathways in cellular processes. It has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHSOIEVLFFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)

![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)